5-Chloroquinolin-2(1h)-one
CAS No.: 23981-22-8
Cat. No.: VC4256918
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23981-22-8 |
|---|---|
| Molecular Formula | C9H6ClNO |
| Molecular Weight | 179.6 |
| IUPAC Name | 5-chloro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H6ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) |
| Standard InChI Key | DGIQZKXQEUGFPA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-chloro-1H-quinolin-2-one, reflecting its substitution pattern on the quinoline ring system . Its molecular formula, C₉H₆ClNO, corresponds to a molecular weight of 179.60 g/mol . The chlorine atom at position 5 and the lactam group at position 2 define its reactivity and intermolecular interactions (Fig. 1).
Table 1: Key Molecular Identifiers
Spectroscopic Characterization
While direct spectral data for 5-chloroquinolin-2(1H)-one is limited in publicly available literature, analogous quinolinone derivatives provide insights into expected characteristics:
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IR Spectroscopy: The carbonyl (C=O) stretch typically appears near 1660–1670 cm⁻¹, while N-H stretches range from 3200–3450 cm⁻¹ . Chlorine substitution may slightly shift these bands due to electronic effects.
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NMR: In deuterated DMSO, the lactam proton (N-H) resonates near δ 11.5–12.5 ppm, while aromatic protons exhibit splitting patterns consistent with para-substituted quinoline systems .
Synthesis and Manufacturing
Cyclization of Chlorinated Precursors
A common approach involves cyclizing 5-chloroanthranilic acid derivatives under acidic or basic conditions. For example, treatment with acetic anhydride may promote intramolecular cyclization to form the lactam ring .
Direct Chlorination
Electrophilic chlorination of quinolin-2(1H)-one using reagents like Cl₂/AlCl₃ could introduce the chlorine substituent regioselectively at position 5, though competing substitution patterns require careful optimization.
Industrial-Scale Production
Large-scale synthesis would likely employ continuous flow reactors to enhance yield and purity. Post-synthetic purification via recrystallization or chromatography ensures removal of regioisomeric byproducts .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to exhibit limited water solubility due to aromatic chlorination and lactam hydrophobicity. Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons .
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Stability: The lactam ring confers resistance to hydrolysis under neutral conditions but may degrade under strongly acidic or basic environments.
Reactivity Profile
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Nucleophilic Substitution: The chlorine atom at position 5 can undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions.
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Coordination Chemistry: The lactam oxygen and aromatic nitrogen may act as donor sites for metal coordination, as seen in related cobalt complexes .
Applications in Scientific Research
Catalysis and Coordination Chemistry
A structurally related compound, bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), demonstrates moderate catalytic activity in norbornene oligomerization . While this complex utilizes a different substitution pattern (Cl at position 8), it highlights the potential of chloroquinolinones as ligands in transition metal catalysis. Key findings include:
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Catalytic Efficiency: The cobalt complex achieved oligomer yields of 60–70% under mild conditions .
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Structural Insights: Spectroscopic data (IR, MALDI-TOF-MS) confirmed octahedral coordination geometry, with quinolinolate ligands occupying equatorial positions .
Table 2: Comparative Analysis of Chloroquinolinone Derivatives in Catalysis
| Compound | Application | Metal Center | Efficiency | Reference |
|---|---|---|---|---|
| 5-Chloroquinolin-8-olato | Norbornene oligomerization | Co(II) | 60–70% | |
| 5-Chloroquinolin-2(1H)-one | Not yet reported | – | – | – |
Biological Activity (Projected)
While no direct studies on 5-chloroquinolin-2(1H)-one’s bioactivity were identified, quinolinones broadly exhibit:
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Antimicrobial Effects: Fluoro- and chloro-substituted derivatives show MIC values as low as 16 μg/ml against Gram-negative pathogens .
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Anticancer Potential: Analogous compounds disrupt microtubule assembly and induce apoptosis in cancer cells .
Analytical Characterization Techniques
Spectroscopic Methods
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MALDI-TOF-MS: Effective for determining molecular ion peaks and fragmentation patterns, as demonstrated for cobalt-quinolinolate complexes .
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X-ray Crystallography: Resolves tautomeric forms and confirms substitution regiochemistry, though single crystals may be challenging to obtain.
Chromatographic Analysis
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water mobile phases .
Future Research Directions
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Catalytic Applications: Explore 5-chloroquinolin-2(1H)-one as a ligand in Ru- or Pd-catalyzed cross-coupling reactions.
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Medicinal Chemistry: Screen for kinase inhibition or antimicrobial activity using high-throughput assays.
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Material Science: Investigate photophysical properties for OLED or sensor applications.
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